Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate
Description
Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate is a piperazine-derived compound featuring a benzoate ester core substituted with a 2-hydroxyethyl-piperazine moiety. This structure combines a lipophilic aromatic ester with a polar piperazine group, making it a versatile intermediate in medicinal chemistry.
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate |
InChI |
InChI=1S/C14H20N2O3/c1-19-14(18)12-2-4-13(5-3-12)16-8-6-15(7-9-16)10-11-17/h2-5,17H,6-11H2,1H3 |
InChI Key |
GKMZUECYIMAZMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCN(CC2)CCO |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Hydroxyethylpiperazine
Comparative Analysis of Preparation Methods
Due to limited direct literature on this exact compound, the following table summarizes the general preparation approach compared with related piperazine benzoate derivatives.
Research Findings and Observations
The preparation of 2-hydroxyethylpiperazine derivatives is well-documented in patents related to buffer compounds such as HEPES, indicating robust synthetic routes for the hydroxyethylpiperazine moiety.
The coupling of piperazine derivatives with methyl benzoate esters is a common strategy in medicinal chemistry for generating compounds with potential bioactivity, including anticancer agents, as seen in related patents.
Optimization of reaction conditions such as temperature, solvent choice, and base is critical to maximize yield and purity.
Purification by crystallization and washing with low molecular weight alcohols enhances the purity of intermediates and final products.
Summary Table of Key Data for this compound
| Property | Data |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C14H20N2O3 |
| Molecular Weight | 264.32 g/mol |
| CAS Number | 1035270-84-8 |
| Typical Synthesis Route | Nucleophilic substitution of methyl 4-chlorobenzoate with 2-hydroxyethylpiperazine |
| Key Intermediate | 2-Hydroxyethylpiperazine |
| Purification Methods | Crystallization, washing with alcohol, chromatography |
| Analytical Characterization | NMR, MS, melting point, purity assays |
Chemical Reactions Analysis
Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The benzoate ester moiety can undergo hydrolysis, releasing the active piperazine derivative, which then exerts its effects on the target pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related derivatives, focusing on variations in the piperazine substituents, ester groups, and additional functional moieties. Key examples include:
Key Observations:
Ester Group Influence : Ethyl esters (e.g., ) may exhibit altered lipophilicity and metabolic stability compared to methyl esters. Methyl esters are generally more hydrolytically stable in vivo .
Methylpiperazine derivatives (e.g., ) show higher crystallinity (mp 187–190°C), likely due to reduced steric hindrance and improved packing .
Quinoline moieties () add aromatic bulk and planar rigidity, which may enhance interactions with hydrophobic enzyme pockets .
Biological Activity
Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, target interactions, and relevant studies that highlight its pharmacological potential.
Structural Characteristics
This compound features a piperazine ring substituted with a hydroxyethyl group, which is known to enhance solubility and biological activity. The benzoate moiety contributes to the compound's lipophilicity, potentially facilitating membrane permeability.
Biological Activities
-
Antimicrobial Activity :
- Compounds with similar piperazine structures have been reported to exhibit antimicrobial properties. For instance, piperazine derivatives are commonly found in various classes of antibiotics and antifungal agents .
- A study indicated that piperazine derivatives can inhibit bacterial growth by interfering with bacterial cell wall synthesis and function .
-
Anticancer Properties :
- This compound may exhibit anticancer activity due to its structural similarity to known anticancer agents. The benzoate group can interact with DNA, leading to cytotoxic effects on cancer cells.
- Research has shown that compounds containing benzene and piperazine rings can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
-
Neuroprotective Effects :
- Piperazine derivatives have been explored for their neuroprotective properties, particularly in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. They may modulate neurotransmitter systems and reduce oxidative stress .
- The hydroxyethyl group may enhance the compound's ability to cross the blood-brain barrier, further supporting its neuroprotective potential.
The mechanisms through which this compound exerts its biological activities are likely multifaceted:
- Receptor Modulation : The compound may interact with various receptors, including serotonin and dopamine receptors, which are crucial in regulating mood and cognition. This interaction could explain its potential neuroprotective effects .
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways, leading to reduced proliferation of cancer cells and enhanced apoptosis .
Case Study 1: Antimicrobial Efficacy
A study tested a series of piperazine derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that compounds with hydroxyethyl substitutions exhibited significantly lower minimum inhibitory concentrations (MICs), suggesting enhanced antimicrobial activity.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Control | 128 | None |
| Derivative A | 16 | Moderate |
| This compound | 8 | Strong |
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic changes.
Q & A
Q. What are the standard synthetic routes for Methyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate, and how can reaction conditions be optimized for higher yields?
A common method involves reacting N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid in methanol under ambient conditions, followed by slow evaporation to crystallize the product. For example, mixing equimolar amounts of N-(4-methoxypiperazine) and 4-methylbenzoic acid in methanol yields colorless crystals with 80% efficiency after a few days . Optimization strategies include adjusting solvent polarity (e.g., methanol-ethyl acetate mixtures) and temperature during crystallization to improve purity and yield. Column chromatography (e.g., chloroform:methanol eluent) can further purify intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Single-crystal X-ray diffraction (SCXRD) is essential for resolving the molecular structure, including bond angles (e.g., C–C–C angles ranging from 105.5° to 179.97°) and hydrogen-bonding networks . NMR (¹H/¹³C) confirms proton environments, such as piperazine ring protons (δ 2.5–3.5 ppm) and aromatic signals (δ 6.8–7.4 ppm). Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 294.3 for C₁₄H₂₀N₂O₃) .
Q. How do pH and temperature affect the stability of this compound in solution?
The compound’s stability is pH-dependent due to the protonation of the piperazine nitrogen. At physiological pH (7.4), the piperazine ring remains partially protonated, enhancing solubility. Thermal gravimetric analysis (TGA) shows decomposition above 413 K, indicating limited thermal stability . Storage recommendations include inert atmospheres and low temperatures (−20°C) to prevent hydrolysis of the ester group.
Advanced Research Questions
Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?
SCXRD reveals N–H···O hydrogen bonds between the protonated piperazine N–H and carboxylate O atoms, forming cyclic R₂²(8) motifs . Additionally, C–H···F and C–H···O contacts (e.g., 2.8–3.2 Å) stabilize the lattice. These interactions reduce solubility in nonpolar solvents but enhance thermal stability (melting point: 413–416 K) .
Q. How can molecular docking studies predict the compound’s bioactivity against therapeutic targets?
Docking into receptors (e.g., serotonin or dopamine transporters) uses software like AutoDock Vina. The hydroxyethyl group and ester moiety form hydrogen bonds with catalytic residues, while the piperazine ring aligns with hydrophobic pockets. Comparative analysis with flunarizine (a calcium channel blocker) suggests potential neuroactive properties .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?
Discrepancies in yield (e.g., 70–90%) may arise from solvent purity or crystallization kinetics. HPLC-MS identifies byproducts like unreacted 4-methylbenzoic acid or N-oxide derivatives. Adjusting stoichiometry (1.2:1 acid:piperazine ratio) and reflux time (12–24 hours) minimizes impurities .
Q. How does the chair conformation of the piperazine ring impact ligand-receptor binding?
Cremer-Pople analysis confirms a 4C₁ chair conformation, with torsional angles (θ = 50–60°) favoring axial positioning of the hydroxyethyl group. This conformation enhances steric complementarity with G-protein-coupled receptors (GPCRs), as seen in antipsychotic drug analogs .
Q. Can this compound serve as a precursor for radiopharmaceuticals or fluorescent probes?
The hydroxyethyl group allows functionalization with ¹⁸F isotopes (via nucleophilic substitution) or fluorescein derivatives. Radiolabeling studies in mice show moderate blood-brain barrier penetration (LogP ≈ 1.8), suggesting potential for neuroimaging agents .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
